molecular formula C16H11FN4S2 B293495 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293495
M. Wt: 342.4 g/mol
InChI Key: MGRBDZMUXIUOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the triazolothiadiazole family, which is known for its diverse biological activities, such as antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways in cells. For example, studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In microbial cells, this compound has been shown to disrupt cell membrane integrity, inhibit DNA synthesis, and induce cell death. In plants, this compound has been shown to promote root growth, increase chlorophyll content, and enhance photosynthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Furthermore, the synthesis of this compound is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the further investigation of its anticancer properties, with a focus on its mechanism of action and potential use in combination with other anticancer agents. Another direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. In addition, further studies are needed to explore the potential use of this compound in agriculture and materials science, with a focus on its effectiveness and compatibility with existing technologies.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluoroaniline, thiourea, and phenylacetylene in the presence of copper(I) iodide and potassium carbonate in dimethylformamide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for the synthesis of triazoles. The resulting product is a white solid with a melting point of 220-222°C.

Scientific Research Applications

6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its antimicrobial properties, with studies reporting its effectiveness against various bacterial and fungal strains.
In agriculture, 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a pesticide. Studies have shown that this compound exhibits strong insecticidal activity against various pests, including aphids, whiteflies, and spider mites. Furthermore, this compound has also been investigated for its potential as a plant growth regulator, with studies reporting its ability to promote plant growth and increase crop yield.
In materials science, 6-(4-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in organic electronics. This compound has been shown to exhibit good charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells.

properties

Molecular Formula

C16H11FN4S2

Molecular Weight

342.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S2/c17-12-8-6-11(7-9-12)15-20-21-14(18-19-16(21)23-15)10-22-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

MGRBDZMUXIUOIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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